

Spectroscopic Analysis of Dimethyl Methylphosphonate (DMMP): A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl methylphosphonate*

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Introduction: **Dimethyl methylphosphonate** (DMMP), with the chemical formula $\text{CH}_3\text{PO}(\text{OCH}_3)_2$, is an organophosphorus compound widely utilized as a simulant for chemical warfare agents, particularly sarin, due to its similar physical properties but significantly lower toxicity.[1] It also serves as a flame retardant.[2] A thorough understanding of its spectroscopic signature is crucial for its detection, identification, and quantification in various applications, including environmental monitoring and defense research. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for DMMP, complete with experimental protocols and data presented in a structured format for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **Dimethyl methylphosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of DMMP by probing the magnetic properties of its atomic nuclei, primarily ^1H , ^{13}C , and ^{31}P .

Table 1: ^1H NMR Spectroscopic Data for DMMP

Chemical Group	Multiplicity	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Solvent
P-CH ₃	Doublet	1.49	$^2J_{P-H} = 17.7$	CDCl ₃
O-CH ₃	Doublet	3.74	$^3J_{P-H} = 11.0$	CDCl ₃

Data sourced from SpectraBase and ChemicalBook.[\[3\]](#)[\[4\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for DMMP

Chemical Group	Multiplicity	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)	Solvent
P-CH ₃	Doublet	10.0	$^1J_{P-C} = 142$	CDCl ₃
O-CH ₃	Doublet	52.8	$^2J_{P-C} \approx 6-7$	CDCl ₃

Data sourced from ChemicalBook and YouTube.[\[5\]](#)[\[6\]](#)

Table 3: ^{31}P NMR Spectroscopic Data for DMMP

Chemical Shift (δ , ppm)	Reference Standard	Solvent
32.7	85% H ₃ PO ₄	CDCl ₃
30.2	85% H ₃ PO ₄	DMSO-d ₆

Data sourced from SpectraBase.[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by DMMP, corresponding to its molecular vibrations. This provides a characteristic "fingerprint" for the molecule, identifying its functional groups.

Table 4: Key IR Absorption Bands for DMMP

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
1275	P=O Stretch	Strong
1050	P-O-C Stretch	Strong
~2950	C-H Stretch (Aliphatic)	Medium

Data sourced from NIST and ResearchGate.[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry ionizes DMMP and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the determination of its molecular weight and fragmentation pattern.

Table 5: Mass Spectrometry Data for DMMP

Ionization Method	m/z Value	Identity
Electron Ionization (EI)	124	$[M]^+$ (Molecular Ion)
Atmospheric Pressure Chemical Ionization (APCI)	125	$[M+H]^+$ (Protonated Molecule)

Data sourced from NIST Chemistry WebBook and ResearchGate.[\[11\]](#)[\[12\]](#) The molecular weight of DMMP is 124.08 g/mol .[\[2\]](#)[\[11\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-25 mg of DMMP in ~0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry 5 mm NMR tube.[\[13\]](#)[\[14\]](#) Ensure

the solution is homogeneous and free of any solid particles by filtering if necessary.[13]

- Instrument Setup: Insert the sample into the NMR spectrometer.[15] The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to achieve maximum homogeneity.[15][16]
- ^1H NMR Acquisition: A standard proton experiment is performed. Key parameters include the pulse angle, relaxation delay (typically 1-2 seconds for qualitative spectra), and the number of scans.[17]
- ^{13}C NMR Acquisition: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker instruments) is run.[16] A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C . [16] For quantitative analysis, inverse-gated decoupling and a longer relaxation delay are necessary.[16][17]
- ^{31}P NMR Acquisition: The spectrometer is tuned to the ^{31}P frequency. Spectra are typically acquired with proton decoupling to produce sharp, single peaks for each unique phosphorus environment.[18][19] Chemical shifts are referenced externally to an 85% H_3PO_4 standard set to 0 ppm.[18][20]
- Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phase correction, and baseline correction to produce the final spectrum.[16]

IR Spectroscopy (FTIR-ATR) Protocol

- Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.[21] This accounts for any ambient atmospheric absorptions (e.g., CO_2 , H_2O).
- Sample Application: A small drop of liquid DMMP is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[21]
- Spectrum Acquisition: The infrared spectrum of the sample is recorded by passing a beam of IR light through the crystal and the sample.[21][22] The instrument measures the absorbance at each frequency. Multiple scans are typically averaged to improve the signal-to-noise ratio.

- **Data Processing:** The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

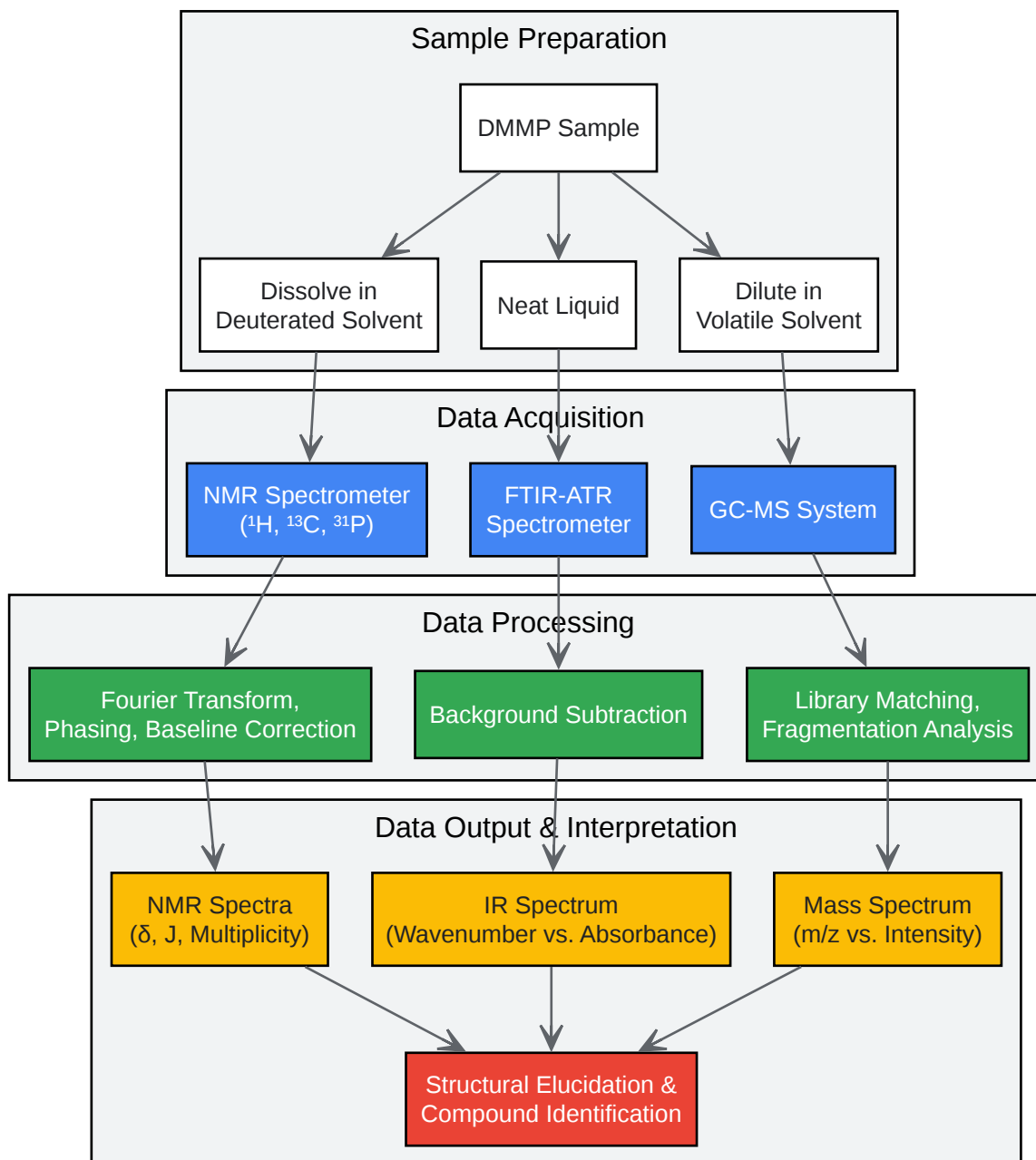
Mass Spectrometry (Electron Ionization - GC/MS) Protocol

- **Sample Introduction:** A dilute solution of DMMP in a volatile organic solvent (e.g., methanol, dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the DMMP from the solvent and any impurities.
- **Ionization:** As DMMP elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[\[23\]](#)
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[24\]](#)[\[25\]](#)
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value.[\[23\]](#)
- **Spectrum Generation:** A mass spectrum is generated by plotting the relative ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis across these spectroscopic techniques can be visualized as follows.

General Spectroscopic Analysis Workflow for DMMP



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Caption: General workflow for the spectroscopic analysis of DMMP.

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